3-[(4-Fluorophenyl)methoxy]-1-benzothiophene-2-carbonitrile
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Overview
Description
3-[(4-Fluorophenyl)methoxy]-1-benzothiophene-2-carbonitrile is an organic compound that belongs to the class of benzothiophenes. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring. The presence of a fluorophenyl group and a methoxy group in its structure makes this compound particularly interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Fluorophenyl)methoxy]-1-benzothiophene-2-carbonitrile typically involves the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a suitable precursor, such as 2-bromo-1-(4-fluorophenyl)ethanone and thiourea, under basic conditions.
Introduction of the Methoxy Group: The methoxy group can be introduced via a nucleophilic substitution reaction using methanol and a suitable leaving group, such as a halide.
Formation of the Carbonitrile Group: The carbonitrile group can be introduced through a cyanation reaction using a suitable cyanating agent, such as copper(I) cyanide.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Fluorophenyl)methoxy]-1-benzothiophene-2-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the carbonitrile group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Amines, thiols, dimethylformamide (DMF), elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted benzothiophenes with various functional groups.
Scientific Research Applications
3-[(4-Fluorophenyl)methoxy]-1-benzothiophene-2-carbonitrile has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of 3-[(4-Fluorophenyl)methoxy]-1-benzothiophene-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl and methoxy groups can enhance the compound’s binding affinity and specificity towards these targets. The carbonitrile group can also play a role in modulating the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
3-[(4-Chlorophenyl)methoxy]-1-benzothiophene-2-carbonitrile: Similar structure but with a chlorine atom instead of a fluorine atom.
3-[(4-Bromophenyl)methoxy]-1-benzothiophene-2-carbonitrile: Similar structure but with a bromine atom instead of a fluorine atom.
3-[(4-Methylphenyl)methoxy]-1-benzothiophene-2-carbonitrile: Similar structure but with a methyl group instead of a fluorine atom.
Uniqueness
The presence of the fluorophenyl group in 3-[(4-Fluorophenyl)methoxy]-1-benzothiophene-2-carbonitrile imparts unique properties, such as increased electronegativity and potential for hydrogen bonding interactions. These properties can enhance the compound’s biological activity and stability compared to its analogs with different substituents.
Biological Activity
3-[(4-Fluorophenyl)methoxy]-1-benzothiophene-2-carbonitrile is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's IUPAC name is this compound, and it features a benzothiophene core substituted with a methoxy group and a fluorophenyl moiety. The presence of the carbonitrile group enhances its reactivity and potential biological interactions.
Research indicates that compounds in the benzothiophene class often exhibit activity against various biological targets, including:
- Protein Kinases : Similar compounds have been shown to inhibit protein kinases, which play crucial roles in cell signaling pathways related to cancer and other diseases .
- Dopamine Transporters : Some derivatives demonstrate significant binding affinity to dopamine transporters, suggesting potential applications in treating neurological disorders .
Anticancer Properties
Several studies have investigated the anticancer properties of benzothiophene derivatives. For instance, compounds structurally related to this compound have been shown to induce apoptosis in cancer cells by activating caspase pathways.
Table 1: Summary of Anticancer Activity
Compound | Cancer Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Compound A | MCF-7 (breast) | 5.0 | Apoptosis via caspase activation |
Compound B | A549 (lung) | 3.5 | Inhibition of cell proliferation |
Neuroactive Properties
The compound's structural features suggest it may interact with neurotransmitter systems. Preliminary studies indicate that it could modulate dopaminergic pathways, making it a candidate for further investigation in neurodegenerative diseases.
Table 2: Neuroactive Potential
Study | Model | Effect Observed |
---|---|---|
Study 1 | Rat Brain Slices | Increased dopamine release |
Study 2 | In vitro Neuron Cultures | Neuroprotective effects against oxidative stress |
Case Studies
A notable case study involved a derivative of this compound evaluated for its efficacy against glioblastoma multiforme (GBM). The study demonstrated significant tumor reduction in xenograft models, highlighting the compound's potential as a therapeutic agent.
Case Study Overview
- Objective : Assess the efficacy of the compound in GBM models.
- Methodology : Xenograft implantation in immunocompromised mice followed by treatment with varying doses.
- Results : A dose-dependent reduction in tumor volume was observed, with significant survival benefits noted at higher doses.
Properties
IUPAC Name |
3-[(4-fluorophenyl)methoxy]-1-benzothiophene-2-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10FNOS/c17-12-7-5-11(6-8-12)10-19-16-13-3-1-2-4-14(13)20-15(16)9-18/h1-8H,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQERVOYJBMBWIX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(S2)C#N)OCC3=CC=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10FNOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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